
4-(1-Methylhydrazinyl)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methylhydrazinyl)pyrimidin-5-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a methylhydrazinyl group at the 4-position and an amine group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylhydrazinyl)pyrimidin-5-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, such as the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Methylhydrazinyl Group: The methylhydrazinyl group can be introduced via nucleophilic substitution reactions. For example, 4-chloropyrimidine can react with methylhydrazine under basic conditions to yield 4-(1-Methylhydrazinyl)pyrimidine.
Amination: The final step involves the introduction of the amine group at the 5-position. This can be achieved through various methods, including direct amination or via intermediate steps involving the formation of a suitable leaving group followed by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methylhydrazinyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The methylhydrazinyl group can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position, where the methylhydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Hydrazones, azines.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(1-Methylhydrazinyl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(1-Methylhydrazinyl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Pyrazolo[1,5-a]pyrimidine: Used in the development of fluorescent probes and materials with unique optical properties.
Uniqueness
4-(1-Methylhydrazinyl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methylhydrazinyl and amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
6265-79-8 |
|---|---|
Molekularformel |
C5H9N5 |
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
4-[amino(methyl)amino]pyrimidin-5-amine |
InChI |
InChI=1S/C5H9N5/c1-10(7)5-4(6)2-8-3-9-5/h2-3H,6-7H2,1H3 |
InChI-Schlüssel |
XLLDTLDEOVBLPK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=NC=NC=C1N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



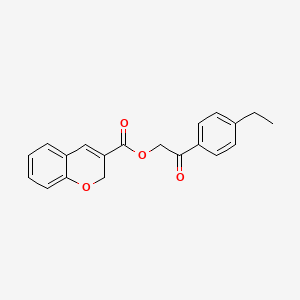
![3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B12925327.png)
![7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B12925334.png)
![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
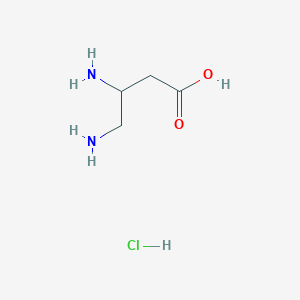
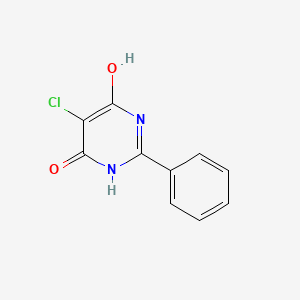
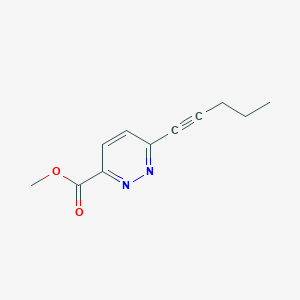
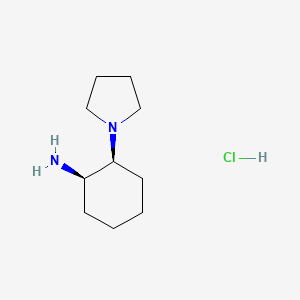
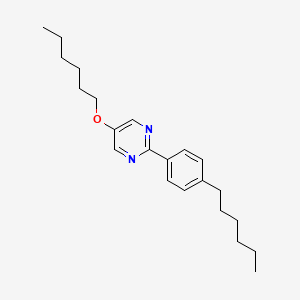
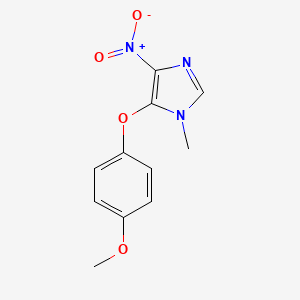
![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)

